molecular formula C7H6Cl2S B1607699 2,5-Dichlorothioanisole CAS No. 17733-24-3

2,5-Dichlorothioanisole

Cat. No.: B1607699
CAS No.: 17733-24-3
M. Wt: 193.09 g/mol
InChI Key: NEUFJYUCEJEKET-UHFFFAOYSA-N
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Description

2,5-Dichlorothioanisole is an organic compound with the molecular formula C7H6Cl2S and a molecular weight of 193.09 g/mol . It is a derivative of thioanisole, where two chlorine atoms are substituted at the 2nd and 5th positions on the benzene ring. This compound is known for its distinctive chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorothioanisole can be synthesized from 1,4-dichlorobenzene through a series of chemical reactions . One common method involves the reaction of 1,4-dichlorobenzene with sodium methanethiolate in the presence of a suitable solvent. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorothioanisole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted thioanisole derivatives.

Scientific Research Applications

2,5-Dichlorothioanisole is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dichlorothioanisole involves its interaction with various molecular targets and pathways. In biochemical research, it is often used to study the effects of thioanisole derivatives on enzyme activity and metabolic processes. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target enzyme .

Comparison with Similar Compounds

Comparison: 2,5-Dichlorothioanisole is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and physical properties. Compared to other dichlorothioanisole derivatives, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific research applications .

Properties

IUPAC Name

1,4-dichloro-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUFJYUCEJEKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374227
Record name 2,5-Dichlorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17733-24-3
Record name 1,4-Dichloro-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17733-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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